molecular formula C22H26FN7O B2374800 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 923513-36-4

3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2374800
CAS No.: 923513-36-4
M. Wt: 423.496
InChI Key: VSFPOUHRGQKASK-UHFFFAOYSA-N
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Description

3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a unique combination of cyclopentyl, fluorophenyl, triazolopyrimidine, and piperazine moieties

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound may exert its effects by inhibiting key enzymes in cellular processes.

Biochemical Pathways

Given the potential enzyme inhibitory activity of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways associated with these enzymes, leading to downstream effects on cellular functions.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds , suggesting that similar studies could be performed on this compound to determine its ADME properties and their impact on bioavailability.

Result of Action

Given the potential enzyme inhibitory activity of similar compounds , it can be inferred that the compound may alter cellular functions by inhibiting key enzymes, potentially leading to various therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles (e.g., solvent-free reactions, use of renewable resources) may be employed to enhance efficiency and sustainability .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one enhances its binding affinity and specificity compared to similar compounds with different substituents. This unique feature makes it a valuable candidate for further research and development in medicinal chemistry .

Biological Activity

The compound 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one (CAS Number: 923513-36-4) is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a triazolopyrimidine core, which is known for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H26FN7OC_{22}H_{26}FN_{7}O with a molecular weight of 423.5 g/mol. The structure includes a cyclopentyl group, a piperazine moiety, and a triazolopyrimidine derivative, which are crucial for its biological interactions.

PropertyValue
CAS Number923513-36-4
Molecular FormulaC22H26FN7O
Molecular Weight423.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazolopyrimidine framework is known to inhibit enzymes involved in critical pathways such as:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibition of enzymes like dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine synthesis in pathogens like Plasmodium falciparum, the causative agent of malaria .
  • Neuroprotective Effects : Triazolopyrimidines have also been explored for their neuroprotective properties, particularly in models of tauopathies and Alzheimer's disease due to their ability to stabilize microtubules .

Antimalarial Activity

In a study evaluating the efficacy against P. falciparum, compounds similar to the target compound showed IC50 values ranging from 50 to 100 nM against the enzyme and the parasite . This suggests that derivatives of triazolopyrimidine can be potent antimalarial agents.

Neuroprotective Studies

Research involving microtubule stabilization indicated that certain triazolopyrimidines could enhance cellular stability and reduce neurodegeneration markers in transgenic mouse models . This indicates potential therapeutic applications in neurodegenerative diseases.

Case Studies

  • Triazolopyrimidine Derivatives : A series of derivatives were tested for their inhibitory effects on P. falciparum DHODH and demonstrated significant antimalarial activity with improved pharmacokinetic profiles compared to earlier compounds .
  • Microtubule Stabilization : In vitro studies showed that certain modifications to the triazolopyrimidine core led to enhanced microtubule stabilizing activity without causing cytotoxicity, indicating a promising avenue for neuroprotective drug development .

Properties

IUPAC Name

3-cyclopentyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O/c23-17-6-3-7-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)9-8-16-4-1-2-5-16/h3,6-7,14-16H,1-2,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFPOUHRGQKASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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